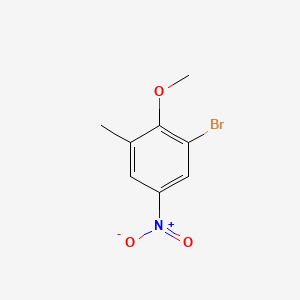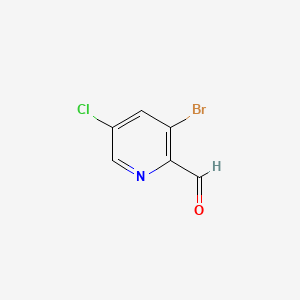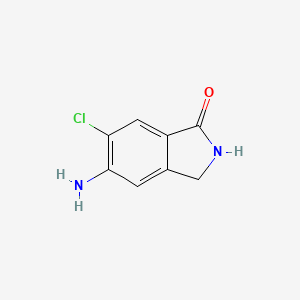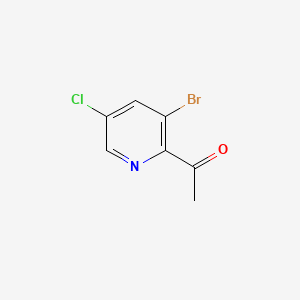
3-クロロピリジン-2-カルボニルクロリド
説明
3-Chloropyridine-2-carbonyl chloride, also known as 2-Chloronicotinoyl chloride, is a halogenated heterocycle . It has the empirical formula C6H3Cl2NO and a molecular weight of 176.00 . It is mainly used as an intermediate in many chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Chloropyridine-2-carbonyl chloride can be represented by the SMILES stringClC(=O)c1cccnc1Cl . The InChI key is RXTRRIFWCJEMEL-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloropyridine-2-carbonyl chloride are not detailed in the search results, chloropyridines are generally used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
3-Chloropyridine-2-carbonyl chloride is a solid with a melting point of 39-44 °C (lit.) . It has a flash point of 113 °C (closed cup) .科学的研究の応用
化学合成
“3-クロロピリジン-2-カルボニルクロリド”は、さまざまな化学化合物の合成における試薬として使用されています . 反応性が高いため、多くの場合、他の化学物質の調製に使用されます .
製薬研究
この化合物は、製薬研究において重要な役割を果たしています。 例えば、ソラフェニブの新しい誘導体の合成に使用されてきました 、腎細胞癌および肝細胞癌の治療に使用される薬剤 .
抗増殖活性
“3-クロロピリジン-2-カルボニルクロリド”誘導体は、さまざまな腫瘍細胞株に対して有望な抗増殖活性を示してきました . これは、それをがん研究において貴重な化合物にします .
抗代謝評価
“3-クロロピリジン-2-カルボニルクロリド”とその誘導体の抗代謝の可能性が調査されてきました . これには、これらの化合物が細胞の代謝プロセスに与える影響を調べる作業が含まれます .
細胞静止活性
“3-クロロピリジン-2-カルボニルクロリド”から誘導された化合物は、細胞静止活性を示しています . これは、細胞分裂と成長を阻害できることを意味し、特にがんの治療に役立ちます
Safety and Hazards
3-Chloropyridine-2-carbonyl chloride is classified as a Skin Corrosion/Irritation Category 1B substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Chloropyridines are known to be used as intermediates in various chemical reactions , suggesting that their targets could be diverse depending on the specific reaction context.
Mode of Action
3-Chloropyridine-2-carbonyl chloride, like other chloropyridines, likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with the chloropyridine, leading to the replacement of the chlorine atom and the formation of a new bond .
Biochemical Pathways
Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that 3-Chloropyridine-2-carbonyl chloride could play a role in the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 3-Chloropyridine-2-carbonyl chloride’s action would depend on the specific biochemical reactions it participates in. As an intermediate in chemical reactions, it could contribute to the synthesis of a wide range of organic compounds .
特性
IUPAC Name |
3-chloropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664647 | |
| Record name | 3-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128073-02-9 | |
| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)
![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-10b-hydroxy-8,9-dimet](/img/no-structure.png)



![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)




